2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyri dylmethyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a benzothiazole-thiomethyl moiety. A thioacetamide linker connects the triazole to an N-(3-pyridylmethyl) group. Its structure integrates heterocyclic motifs (benzothiazole, triazole, pyridine) known for diverse bioactivities, including antimicrobial and antitumor properties . The methyl group at the triazole’s 4-position enhances steric stability, while the pyridylmethyl group may facilitate target binding via π-π interactions or hydrogen bonding.
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS3/c1-25-16(11-28-19-22-14-6-2-3-7-15(14)29-19)23-24-18(25)27-12-17(26)21-10-13-5-4-8-20-9-13/h2-9H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQUSIJKQITBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CN=CC=C2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyridylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Benzothiazole Derivative: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Synthesis of Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzothiazole and triazole derivatives are then coupled using a thiomethylation reaction.
Final Assembly: The final compound is assembled by reacting the intermediate with pyridylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyridylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyridylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Variations on the Triazole Core
2.1.1 4-Allyl-substituted Analog
- Compound : 2-[[5-(Benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide (CAS 315695-78-4)
- Key Differences : The 4-position of the triazole is substituted with a prop-2-enyl (allyl) group instead of methyl.
- Stability: Increased susceptibility to oxidative metabolism compared to the methyl analog .
2.1.2 4-Phenyl-substituted Analog
- Compound : 2-[[5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS 315702-27-3)
- Key Differences : A phenyl group replaces the methyl at the triazole’s 4-position, and the acetamide is linked to a 3-hydroxypropyl group.
- Impact :
2.2 Variations in Acetamide Linkage
2.2.1 N-(2-Methoxy-5-methylphenyl)acetamide Derivative
- Compound : 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Key Differences : The acetamide is linked to a 2-methoxy-5-methylphenyl group instead of pyridylmethyl.
- Impact :
2.2.2 N-Benzylacetamide Derivative
- Compound: 2-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide
- Key Differences: A benzyl group replaces the pyridylmethyl, and a 2-amino-thiazole moiety is attached to the triazole.
- Impact: Bioactivity: The amino-thiazole group may confer antibacterial activity via folate pathway inhibition. Solubility: The benzyl group reduces polarity compared to pyridylmethyl .
2.3 Heterocyclic Modifications
2.3.1 Thiophene/Pyrazole-containing Analogs
- Compound : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Key Differences : Pyrazole or thiophene rings replace benzothiazole.
- Impact :
- Electronic Properties : Thiophene’s sulfur atom and pyrazole’s nitrogen alter electron distribution, affecting target binding.
- Selectivity : May shift activity toward kinase inhibition rather than antimicrobial targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
